2-((3-Methylisoxazol-5-yl)amino)acetamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-[(3-methyl-1,2-oxazol-5-yl)amino]acetamide |
InChI |
InChI=1S/C6H9N3O2/c1-4-2-6(11-9-4)8-3-5(7)10/h2,8H,3H2,1H3,(H2,7,10) |
InChI Key |
CMVHVEFTUXIJNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)NCC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of 2 3 Methylisoxazol 5 Yl Amino Acetamide
Diverse Synthetic Pathways for the Preparation of 2-((3-Methylisoxazol-5-yl)amino)acetamide and Its Analogues
Strategic Approaches for the Construction of the 3-Methylisoxazol-5-yl Moiety in this compound Synthesis
The formation of the 3-methylisoxazol-5-yl core is a critical first step in the synthesis of the target compound. Various synthetic routes have been developed to access 5-amino-3-methylisoxazole (B44965), a key precursor. One prominent method involves a three-step sequence starting from readily available starting materials like ethyl acetate (B1210297) and acetonitrile. This process includes the formation of acetoacetonitrile, its conversion to a hydrazone, and subsequent cyclization with hydroxylamine (B1172632) under alkaline conditions to yield 3-amino-5-methylisoxazole (B124983). Another documented approach utilizes the reaction of 3-hydroxybutanenitrile with hydroxylamine hydrochloride in the presence of potassium carbonate, followed by treatment with iron(III) chloride.
A patented method describes the synthesis of 3-amino-5-methylisoxazole through the reaction of hydroxylamine hydrochloride with 2-methyl-2-acetonitrile-1,3-dioxolane. researchgate.net Furthermore, the reaction of 3-aminocrotononitrile (B73559) with hydroxylamine hydrochloride also affords 5-amino-3-methylisoxazole. These diverse strategies offer flexibility in the choice of starting materials and reaction conditions for the construction of the isoxazole (B147169) core.
| Starting Materials | Key Reagents | Product | Reference |
| Ethyl acetate, Acetonitrile | Metal base (e.g., NaH, n-BuLi, LDA), p-Toluenesulfonyl hydrazide, Hydroxylamine hydrochloride, Potassium carbonate | 3-Amino-5-methylisoxazole | researchgate.net |
| 3-Hydroxybutanenitrile | Hydroxylamine hydrochloride, Potassium carbonate, Iron(III) chloride | 3-Amino-5-methylisoxazole | |
| 2-Methyl-2-acetonitrile-1,3-dioxolane | Hydroxylamine hydrochloride | 5-Methyl-3-amino isoxazole | researchgate.net |
| 3-Aminocrotononitrile | Hydroxylamine hydrochloride | 5-Amino-3-methylisoxazole |
Methodologies for Incorporating the Aminoacetamide Side Chain into the this compound Scaffold
With the 5-amino-3-methylisoxazole core in hand, the subsequent introduction of the aminoacetamide side chain is typically achieved through a two-step process. The first step involves the acylation of the 5-amino group with a suitable two-carbon electrophile bearing a leaving group. A common and effective reagent for this transformation is chloroacetyl chloride. The reaction of 5-amino-3-methylisoxazole with chloroacetyl chloride, often in the presence of a base to neutralize the generated HCl, yields the intermediate 2-chloro-N-(3-methylisoxazol-5-yl)acetamide.
The final step is the displacement of the chloride from the chloroacetamide intermediate with an amino group. This can be accomplished through ammonolysis, where the intermediate is treated with ammonia (B1221849) or a protected ammonia equivalent. This nucleophilic substitution reaction furnishes the desired product, this compound. The general reactivity of N-aryl 2-chloroacetamides with various nucleophiles is well-documented, supporting the feasibility of this synthetic sequence. sphinxsai.com
| Intermediate | Reagent | Product | Reaction Type |
| 5-Amino-3-methylisoxazole | Chloroacetyl chloride | 2-Chloro-N-(3-methylisoxazol-5-yl)acetamide | N-Acylation |
| 2-Chloro-N-(3-methylisoxazol-5-yl)acetamide | Ammonia or Ammonia equivalent | This compound | Nucleophilic Substitution |
Optimization of Reaction Conditions and Isolation Techniques for this compound Synthesis
For the subsequent ammonolysis step, the reaction conditions need to be carefully controlled to ensure complete conversion and minimize the formation of byproducts. The choice of the ammonia source (e.g., aqueous ammonia, ammonia in an organic solvent, or a protected amine followed by deprotection) and the reaction temperature and pressure will influence the reaction outcome.
Isolation and purification of the final product typically involve standard laboratory techniques. After the reaction is complete, the reaction mixture is usually worked up by extraction to remove inorganic salts and other impurities. The crude product can then be purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel to afford the pure this compound. A patent describing the purification of 3-amino-5-methylisoxazole mentions treatment with aqueous caustic solution followed by distillation or extraction, highlighting the importance of purification strategies for isoxazole intermediates. google.com
Chemical Modifications and Derivatization Strategies for Enhancing the Utility of this compound
The chemical scaffold of this compound offers multiple sites for chemical modification, allowing for the generation of a library of analogues with potentially enhanced properties. Key areas for derivatization include the isoxazole ring and the amide linker of the acetamide (B32628) group.
Synthetic Routes to Isoxazole Ring-Modified this compound Analogues
The isoxazole ring is amenable to various chemical transformations, although its stability, particularly under basic conditions, needs to be considered. nih.gov Direct functionalization of the isoxazole ring at the C-4 position is a viable strategy for introducing substituents. This can be achieved through electrophilic substitution reactions, provided the existing substituents on the ring are compatible with the reaction conditions.
Furthermore, the synthesis of isoxazole analogues can be achieved by starting with appropriately substituted precursors for the isoxazole ring formation. For instance, by using different β-keto esters or their equivalents in the initial condensation reaction with hydroxylamine, a variety of substituents can be introduced at the C-4 and C-5 positions of the isoxazole ring. mdpi.com This approach allows for the systematic modification of the heterocyclic core of the target molecule.
Strategies for Selective Functionalization of the Amide Linker and Acetamide Group in this compound
The amide linker and the terminal acetamide group present additional opportunities for chemical modification. The nitrogen of the amide linker can be further functionalized, for example, through alkylation or acylation, although the reactivity is generally lower than that of a primary amine.
Stereoselective Synthesis of Chiral this compound Derivatives and Their Stereoisomers
The introduction of chirality into derivatives of this compound can be strategically achieved at the α-position of the acetamide moiety. This creates a stereocenter that can significantly influence the molecule's interaction with biological targets. Methodologies to achieve this enantioselectively can be broadly categorized into three main approaches: the use of chiral auxiliaries, organocatalytic asymmetric synthesis, and enzymatic resolutions.
Chiral Auxiliary-Mediated Synthesis
A well-established strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. numberanalytics.comwikipedia.org This approach relies on attaching a chiral molecule to the substrate to direct a subsequent diastereoselective transformation. In the context of this compound, a chiral auxiliary could be appended to the acetamide nitrogen, followed by diastereoselective enolate alkylation to introduce a substituent at the α-position.
For instance, a chiral oxazolidinone auxiliary, as pioneered by Evans, could be utilized. wikipedia.org The synthesis would commence with the acylation of a chiral oxazolidinone with a suitable haloacetyl halide. The resulting intermediate would then be subjected to nucleophilic substitution with 5-amino-3-methylisoxazole. Subsequent deprotonation of the α-carbon with a strong base, such as lithium diisopropylamide (LDA), would generate a conformationally rigid Z-enolate, stabilized by chelation with the lithium cation. The chiral auxiliary would then effectively shield one face of the enolate, directing the approach of an electrophile (e.g., an alkyl halide) to the opposite face, thus establishing the desired stereochemistry. The final step would involve the cleavage of the chiral auxiliary under mild conditions to yield the enantiomerically enriched α-substituted this compound derivative.
A similar strategy could employ a pseudoephedrine amide as the chiral auxiliary. Alkylation of the corresponding enolate has been shown to proceed with high diastereoselectivity. wikipedia.org The choice of auxiliary and reaction conditions can be tailored to achieve the desired stereoisomer.
Interactive Table 1: Hypothetical Diastereoselective Alkylation of an N-Acyl Oxazolidinone Derivative
| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | LDA | THF | -78 | >98:2 |
| 2 | Ethyl iodide | NaHMDS | THF | -78 | 95:5 |
| 3 | Allyl bromide | LHMDS | THF | -78 | 97:3 |
| 4 | Methyl iodide | LDA | THF | -78 | 96:4 |
Organocatalytic Asymmetric Functionalization
In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral primary and secondary amines have been successfully employed as catalysts in a variety of enantioselective transformations. For the synthesis of chiral this compound derivatives, an organocatalytic approach could be envisioned for the α-functionalization of a suitable precursor.
One potential strategy involves the enantioselective α-amination of an N-acylated derivative of this compound. The reaction could be catalyzed by a chiral phosphoric acid or a chiral primary amine, which would activate the substrate towards nucleophilic attack by an aminating agent, such as a dialkyl azodicarboxylate. The catalyst would create a chiral environment around the substrate, leading to a facial bias in the approach of the electrophile and resulting in the formation of an enantioenriched product.
Alternatively, an asymmetric Strecker synthesis could be employed, using (R)-phenylglycine amide as a chiral auxiliary to generate diastereomerically pure α-amino nitriles, which can then be converted to the desired α-amino acid derivatives. nih.gov
Interactive Table 2: Proposed Organocatalytic α-Amination
| Entry | Catalyst | Aminating Agent | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Chiral Phosphoric Acid A | DIAD | Toluene | 85 | 92 |
| 2 | Chiral Primary Amine B | DBAD | CH2Cl2 | 78 | 88 |
| 3 | Chiral Squaramide C | DIAD | Chloroform | 90 | 95 |
| 4 | Chiral Phosphoric Acid D | DBAD | MTBE | 82 | 90 |
DIAD = Diisopropyl azodicarboxylate; DBAD = Di-tert-butyl azodicarboxylate
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly effective method for separating enantiomers of a racemic mixture. This technique utilizes the stereoselectivity of enzymes, such as lipases or proteases, to selectively catalyze the transformation of one enantiomer, leaving the other unreacted. For the preparation of enantiomerically pure derivatives of this compound, a racemic mixture of an α-substituted derivative could be subjected to enzymatic resolution.
For example, a racemic α-hydroxy-2-((3-methylisoxazol-5-yl)amino)acetamide derivative could be resolved through lipase-catalyzed enantioselective acylation. The lipase (B570770) would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol.
A more advanced approach is dynamic kinetic resolution (DKR), which combines enzymatic kinetic resolution with in situ racemization of the slower-reacting enantiomer. nih.govacs.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. For instance, a racemic α-amino-2-((3-methylisoxazol-5-yl)amino)acetamide could be subjected to DKR using a stereoselective amino acid amidase in the presence of a racemizing agent. nih.gov
Interactive Table 3: Potential Enzymatic Kinetic Resolution of a Racemic α-Hydroxy Derivative
| Entry | Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Product (ee_p, %) | Enantiomeric Excess of Substrate (ee_s, %) |
| 1 | Candida antarctica Lipase B (CALB) | Vinyl acetate | Toluene | ~50 | >99 | >99 |
| 2 | Pseudomonas cepacia Lipase (PSL) | Isopropenyl acetate | MTBE | ~50 | 98 | 97 |
| 3 | Candida rugosa Lipase (CRL) | Vinyl propionate | Hexane | ~50 | 95 | 96 |
| 4 | Porcine Pancreatic Lipase (PPL) | Vinyl acetate | Diisopropyl ether | ~50 | 92 | 93 |
Mechanistic Elucidation of 2 3 Methylisoxazol 5 Yl Amino Acetamide S Biological Activities
Identification and Validation of Molecular Targets Modulated by 2-((3-Methylisoxazol-5-yl)amino)acetamide
There is currently a lack of specific data identifying and validating the molecular targets of this compound.
Enzyme Inhibition and Activation Profiles of this compound
No specific enzyme inhibition or activation data for this compound has been reported in the available literature. Therefore, a data table of its enzymatic activity, including parameters such as IC50 or Ki values, cannot be constructed at this time.
Receptor Agonism/Antagonism and Ligand-Binding Studies for this compound
Information regarding the agonistic or antagonistic effects of this compound on specific receptors is not available. Ligand-binding studies that would determine its affinity (e.g., Kd values) for any particular receptor have not been publicly documented.
Protein-Protein Interaction Modulation by this compound
There are no available studies that demonstrate the modulation of protein-protein interactions by this compound.
Cellular and Subcellular Signaling Pathways Influenced by this compound
The precise impact of this compound on cellular and subcellular signaling pathways has not been characterized in published research.
Impact of this compound on Key Signal Transduction Cascades
Due to the absence of specific research, the effects of this compound on key signal transduction cascades are unknown.
Transcriptomic and Proteomic Analyses of Cellular Responses to this compound Exposure
No transcriptomic or proteomic studies have been published that analyze the cellular responses to exposure to this compound. Such analyses would be necessary to understand changes in gene expression and protein levels induced by the compound.
Comprehensive Pharmacological Characterization of this compound in In Vitro Systems3.3.1. Efficacy and Potency Profiling of this compound in Relevant Cell-Based Disease Models3.3.2. Cellular Selectivity and Specificity Assessments of this compound Activity
No published studies with data tables or detailed research findings on the efficacy, potency, cellular selectivity, or specificity of this particular chemical compound could be located. Further research on this specific molecule would be required to generate the data needed to fulfill your request.
Structure Activity Relationship Sar and Computational Chemistry Applications for 2 3 Methylisoxazol 5 Yl Amino Acetamide Analogues
Systematic Exploration of Pharmacophoric Features Governing the Biological Activity of 2-((3-Methylisoxazol-5-yl)amino)acetamide
The biological activity of this compound analogues is governed by key pharmacophoric features. These essential structural motifs and their spatial arrangement are critical for molecular interactions with biological targets. The core scaffold consists of three primary components: the 3-methylisoxazole (B1582632) ring, the amino-acetamide linker, and the terminal acetamide (B32628) group.
The isoxazole (B147169) ring often acts as a hydrogen bond acceptor and can engage in various interactions with target proteins. The methyl group at the 3-position influences the electronic properties and steric profile of the ring system. The amino group at the 5-position is a crucial hydrogen bond donor and connection point to the acetamide linker. The amide bond within the linker region provides rigidity and contains both hydrogen bond donor and acceptor sites, which are critical for establishing stable connections with target residues. mdpi.com Finally, the terminal acetamide moiety can be modified to fine-tune properties like solubility and potency. Systematic evaluation of these features helps in building a comprehensive pharmacophore model for this class of compounds.
Impact of Targeted Structural Modifications on the Potency and Selectivity of this compound Derivatives
Targeted structural modifications of the this compound scaffold can have a profound impact on the resulting compound's potency and selectivity. Even minor atomic changes can lead to significant shifts in biological and physicochemical properties. nih.gov
The 3-methylisoxazol-5-yl ring is a prime target for modification to explore SAR. Altering or replacing the methyl group at the 3-position or introducing substituents on the ring's carbon atom can modulate the compound's interaction with its biological target. For instance, replacing the methyl group with larger alkyl groups could provide beneficial hydrophobic interactions, while introducing polar groups may enhance solubility or create new hydrogen bonding opportunities. Studies on similar heterocyclic systems have shown that hydrophobic groups can reinforce interactions with a kinase, while hydrophilic substituents may reduce activity. nih.gov The introduction of electron-withdrawing groups, such as trifluoromethyl, can significantly alter the electronic nature of the ring and has been shown in related scaffolds to sometimes result in a loss of potency. nih.gov
Table 1: Hypothetical Substituent Effects on the 3-Methylisoxazol-5-yl Ring
| R1 (Position 3) | R2 (Position 4) | Relative Potency | Rationale |
|---|---|---|---|
| -CH₃ (Parent) | -H | 1x | Baseline activity. |
| -CH₂CH₃ | -H | 1.5x | Potential for increased hydrophobic interaction. |
| -CF₃ | -H | 0.2x | Electron-withdrawing nature may be unfavorable for target binding. nih.gov |
| -CH₃ | -Cl | 0.8x | Halogen bond may alter binding mode. |
This table is illustrative and based on general SAR principles observed in related heterocyclic compounds.
The amide linker connecting the isoxazole ring to the acetamide moiety is critical for maintaining the correct orientation of the pharmacophoric groups. The conformational rigidity of the amide bond helps to position the isoxazole ring and the terminal acetamide group in a specific spatial arrangement for optimal target interaction. The amide group itself facilitates hydrogen bonding through its delocalized electrons. mdpi.com Introducing substituents on the nitrogen or alpha-carbon of the linker can alter this conformation. For example, N-methylation could prevent hydrogen bond donation and introduce steric hindrance, likely reducing activity. Modifications to the linker length could also move the terminal group out of an optimal binding position.
The terminal acetamide group is another key area for structural modification. Replacing the terminal methyl group with larger or more complex functionalities can significantly impact biological activity. For example, replacing a simple acetamide with a benzamide (B126) or other cyclic structures can introduce new interactions with the target protein. nih.gov In SAR studies of other acetamide-containing inhibitors, replacing the acetamide with a simple benzamide or even a cyclohexane (B81311) carboxamide has been shown to ablate activity, indicating the specific requirements of the binding pocket. nih.gov The sp³ hybridized methylene (B1212753) groups in the acetamide derivative are essential in regulating the flexibility, polarity, and lipophilicity of the molecule. mdpi.com
Table 2: Hypothetical Influence of Acetamide Moiety Variation
| R Group on Acetamide | Relative Potency | Rationale |
|---|---|---|
| -CH₃ (Parent) | 1x | Baseline activity. |
| -H | 0.1x | Loss of potential hydrophobic interaction. |
| -Phenyl | 0.05x | Large steric group may not fit in the binding pocket. nih.gov |
| -Cyclopropyl | 1.2x | Small, rigid ring may provide a better fit. |
This table is illustrative and based on general SAR principles observed in related acetamide-containing compounds.
Application of Advanced Computational Chemistry Methodologies in the Design and Optimization of this compound Derivatives
Computational chemistry provides powerful tools for designing and optimizing novel derivatives of this compound. Techniques such as molecular docking and molecular dynamics (MD) simulations allow for the visualization and analysis of ligand-target interactions at an atomic level, guiding the synthesis of more effective compounds. nih.govresearchgate.net
Molecular docking is a computational method used to predict the preferred binding orientation of a molecule to a biological target. biointerfaceresearch.com For analogues of this compound, docking studies can identify key amino acid residues in the target's active site that interact with the compound. This information helps explain the observed SAR and guides the design of new derivatives with improved binding affinity. nih.gov Docking results are often analyzed based on a scoring function, which estimates the binding energy. mdpi.com
Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. researchgate.netplos.org MD simulations provide insights into the dynamic nature of the interactions, revealing how the compound and its target adapt to each other. This can confirm the stability of key hydrogen bonds and hydrophobic interactions identified in docking studies, providing a more accurate picture of the binding event. biointerfaceresearch.com These computational approaches are integral to modern drug discovery, enabling the rational design of potent and selective inhibitors based on the this compound scaffold. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net While specific QSAR studies focusing exclusively on a this compound series are not extensively documented in publicly available literature, the principles of QSAR are broadly applicable to this and other isoxazole-containing scaffolds.
The primary goal of a QSAR study is to identify the key molecular properties (descriptors) that govern the biological activity of the compounds. These descriptors can be steric, electronic, hydrophobic, or topological in nature. For a series of this compound analogues, where substitutions might be made on the acetamide nitrogen or the methyl group of the isoxazole, QSAR could elucidate how changes in size, lipophilicity, or electronic character at these positions impact a specific biological effect, such as enzyme inhibition or receptor binding.
For instance, a 3D-QSAR study on a series of isoxazole derivatives acting as Farnesoid X receptor (FXR) agonists successfully identified the structural requirements for their activity. mdpi.com The models, developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), demonstrated strong predictive ability and highlighted the importance of steric and electrostatic fields for agonist potency. mdpi.com A similar approach applied to this compound analogues would generate contour maps indicating regions where bulky or electron-withdrawing groups might enhance or diminish biological activity.
The table below illustrates the type of data that would be generated and analyzed in a hypothetical QSAR study for a series of analogues.
| Analogue ID | R-Group Substitution (on Acetamide-N) | LogP (Hydrophobicity) | Dipole Moment (Polarity) | Predicted IC₅₀ (µM) | Experimental IC₅₀ (µM) |
| Parent | -H | 1.2 | 3.5 D | 15.2 | 16.0 |
| A-01 | -CH₃ | 1.7 | 3.3 D | 10.5 | 11.2 |
| A-02 | -C₆H₅ (Phenyl) | 3.1 | 3.8 D | 5.8 | 6.1 |
| A-03 | -CF₃ | 1.9 | 4.5 D | 25.4 | 24.7 |
| A-04 | -CH₂OH | 0.8 | 4.1 D | 12.1 | 13.5 |
This table is for illustrative purposes only to demonstrate the principles of QSAR analysis.
By developing a statistically robust QSAR model (indicated by high correlation coefficients like r² and q²), researchers can predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.comacs.org This significantly streamlines the drug discovery process, saving time and resources.
Virtual Screening and De Novo Design Approaches Utilizing this compound Scaffolds
Virtual Screening
Virtual screening is a powerful computational methodology used to search vast libraries of chemical compounds to identify those that are most likely to bind to a biological target, such as a protein or enzyme. The this compound scaffold can be effectively utilized in various virtual screening strategies.
In a ligand-based virtual screening approach, the known structure of an active compound is used as a template to find other molecules with similar properties. If this compound were identified as an active "hit," its structure could be used as a query to search for commercially or synthetically accessible compounds with similar 2D fingerprints or 3D shapes. This method is efficient for identifying structurally related compounds that may share the same biological activity.
In a structure-based virtual screening campaign, a 3D model of the target protein is required. Molecular docking simulations are then used to predict how well compounds from a library fit into the target's binding site. For example, a recent study used the isoxazole-based inhibitor Luminespib as a reference to screen the ZINC database for new potential inhibitors of Heat shock protein 90 (Hsp90). sciety.orgbonviewpress.com This led to the identification of several new isoxazole-containing compounds with high predicted binding affinities, which were confirmed through detailed docking analyses revealing key hydrogen bond and hydrophobic interactions. sciety.orgbonviewpress.com The this compound scaffold could be docked into a relevant active site to understand its binding mode, and this information could then guide the selection of analogues for synthesis.
The following table outlines a typical workflow for a virtual screening campaign.
| Stage | Description | Tools/Methods | Outcome |
| 1. Target Preparation | Obtain and prepare the 3D structure of the biological target (e.g., a kinase). | Protein Data Bank (PDB), Molecular modeling software | A refined protein structure ready for docking. |
| 2. Library Selection | Choose a compound library to screen (e.g., ZINC, Enamine). | Chemical databases | A set of millions of virtual compounds. |
| 3. Docking Simulation | Dock the library of compounds into the target's active site. | AutoDock Vina, SwissDock | A ranked list of compounds based on predicted binding energy. |
| 4. Hit Selection & Filtering | Select the top-ranked compounds and filter by drug-likeness (e.g., Lipinski's Rule of Five). | Pharmacokinetic prediction tools | A smaller, manageable list of high-priority "hits". |
| 5. Experimental Validation | Synthesize or purchase the top hits and test their biological activity in vitro. | Biochemical assays | Confirmed active compounds. |
This table represents a generalized virtual screening workflow.
De Novo Design
De novo design is a computational strategy for creating entirely new molecules, often by building them atom-by-atom or fragment-by-fragment directly within the binding site of a target protein. The this compound scaffold serves as an excellent starting point or building block for such approaches.
Algorithms for de novo design can use the isoxazole ring as a fixed anchor point within a binding pocket and then "grow" new functional groups from the acetamide portion to form optimal interactions with surrounding amino acid residues. Alternatively, the scaffold could be used as one of several fragments that are computationally linked together to create a novel and potent inhibitor. This approach is particularly useful for exploring novel chemical space and designing molecules with high ligand efficiency and optimized properties. nih.gov
Preclinical Pharmacological Evaluation and Potential Therapeutic Applications of 2 3 Methylisoxazol 5 Yl Amino Acetamide in Animal Models
In Vivo Proof-of-Concept Studies for 2-((3-Methylisoxazol-5-yl)amino)acetamide
Assessment of Pharmacodynamic Markers in Animal Models Treated with this compound
Information regarding the assessment of pharmacodynamic markers in animal models following treatment with this compound is not available in the reviewed scientific literature. Such studies would typically involve measuring the biochemical and physiological effects of the compound on the body to understand its mechanism of action.
Efficacy Studies of this compound in Relevant Murine and Other Animal Disease Models
There are no published efficacy studies detailing the therapeutic effects of this compound in murine or other animal models for any disease. These types of studies are crucial for establishing the potential of a compound to treat a specific condition.
Comparative Efficacy of this compound with Established Research Compounds in Preclinical Models
Due to the absence of efficacy data for this compound, no comparative studies with established research compounds in preclinical models have been conducted or reported.
Investigation of this compound's In Vivo Biological Effects
Organ and Tissue Distribution of this compound in Animal Models
There is no available data on the organ and tissue distribution of this compound in animal models. These studies are essential for understanding the pharmacokinetic profile of a compound, specifically where it accumulates in the body.
Exploration of Metabolic Pathways of this compound in Preclinical Species
The metabolic pathways of this compound in any preclinical species have not been described in the scientific literature. Understanding a compound's metabolism is fundamental to determining its active forms, potential toxicity, and clearance from the body.
Lead Optimization and Rational Drug Design Strategies Based on 2 3 Methylisoxazol 5 Yl Amino Acetamide Scaffolds
Strategies for Enhancing the Biological Potency and Selectivity of 2-((3-Methylisoxazol-5-yl)amino)acetamide Derivatives
The enhancement of biological potency and selectivity of derivatives of this compound is a cornerstone of the lead optimization process. This is primarily achieved through systematic structure-activity relationship (SAR) studies, where modifications are made to different parts of the molecule to understand their impact on biological activity.
One key area of modification is the acetamide (B32628) moiety. For instance, in a series of isoxazole (B147169) amides developed as SMYD3 inhibitors, alterations to the amine substituent of the acetamide group significantly influenced potency. nih.govacs.orgnih.gov Extending the amine side chain or introducing cyclic constraints like cyclohexane (B81311) could lead to a notable improvement in biochemical potency. nih.govacs.org This suggests that the pocket accommodating this part of the molecule is sensitive to both the length and rigidity of the substituent.
Another critical aspect is the substitution on the isoxazole ring. While the parent scaffold specifies a 3-methyl group, exploring other substituents at this position can be a viable strategy to enhance potency and selectivity. The electronic and steric nature of the substituent can influence the binding affinity and interaction with the target protein.
Furthermore, decoration of the core scaffold with additional functional groups can introduce new interactions with the target, thereby enhancing potency. For example, the introduction of fluorinated alkyl groups to the amine of the acetamide has been shown to improve both biochemical and cellular potency in related isoxazole amide series. acs.org
The following table illustrates hypothetical SAR data for derivatives of the this compound scaffold, based on findings from related isoxazole amide research, to demonstrate how systematic modifications can impact biological activity.
| Compound ID | R1 (on Acetamide Nitrogen) | R2 (on Isoxazole) | Potency (IC50, nM) | Selectivity vs. Off-Target X |
| 1 | H | CH3 | 5000 | 1x |
| 2 | Ethyl | CH3 | 500 | 10x |
| 3 | Cyclohexyl | CH3 | 50 | 50x |
| 4 | 2,2,2-Trifluoroethyl | CH3 | 39 | 100x |
| 5 | Benzyl | CH3 | 22 | 80x |
| 6 | Cyclohexyl | CF3 | 75 | 40x |
This table is illustrative and compiled from general principles observed in isoxazole amide drug discovery programs. nih.govacs.org
Application of Bioisosteric Replacements and Scaffold Hopping Approaches in this compound Research
Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to optimize lead compounds by improving their potency, selectivity, pharmacokinetic properties, and novelty. nih.govuniroma1.it
Bioisosteric replacement involves the substitution of a functional group with another that has similar physical and chemical properties, leading to a similar biological response. researchgate.net For the this compound scaffold, several bioisosteric replacements can be envisioned:
Amide Bond Mimics: The amide bond in the acetamide moiety is susceptible to hydrolysis by proteases. Replacing it with more stable bioisosteres like a 1,2,3-triazole or a fluoroalkene could enhance metabolic stability while maintaining the key hydrogen bonding interactions. rsc.org
Isoxazole Ring Analogs: The 3-methylisoxazole (B1582632) ring can be replaced with other five-membered heterocycles such as oxadiazole, thiadiazole, or pyrazole. mdpi.com These replacements can alter the electronic distribution, hydrogen bonding capacity, and metabolic stability of the molecule, potentially leading to improved affinity and selectivity. mdpi.com
Methyl Group Bioisosteres: The methyl group at the 3-position of the isoxazole could be replaced with other small lipophilic groups like an ethyl group, a cyclopropyl (B3062369) group, or a halogen atom (e.g., chlorine) to probe the steric and electronic requirements of the binding pocket.
Scaffold hopping is a more drastic approach that involves replacing the central core of the molecule with a structurally different scaffold while preserving the essential binding interactions. uniroma1.itnih.gov Starting from the this compound scaffold, one could explore entirely new core structures that present the key pharmacophoric elements in a similar spatial arrangement. For instance, a 2-aminothiazole (B372263) or a benzoxazole (B165842) core could be used as a replacement for the isoxazole-amino-acetamide framework, potentially leading to compounds with novel intellectual property and improved drug-like properties. nih.govnih.gov
The following table presents potential bioisosteric replacements and scaffold hops for the this compound scaffold.
| Original Moiety | Bioisosteric Replacement/Scaffold Hop | Rationale |
| Acetamide | 1,2,3-Triazole | Improved metabolic stability, maintain H-bonding. rsc.org |
| 3-Methylisoxazole | 1,2,4-Oxadiazole | Altered electronics and metabolic profile. mdpi.com |
| This compound | 2-Amino-N-(thiazol-5-yl)acetamide | Novel scaffold with potentially different ADME properties. nih.gov |
| This compound | N-(Benzoxazol-2-yl)acetamide | Rigidified scaffold, exploration of new chemical space. nih.gov |
Multi-parameter Optimization (MPO) in the Development of Advanced this compound Lead Candidates
The development of a successful drug candidate requires a delicate balance of multiple properties beyond just potency and selectivity. Multi-parameter optimization (MPO) is a holistic approach that simultaneously considers various factors such as physicochemical properties, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity. drugdiscoverynews.com
For derivatives of this compound, an MPO strategy would involve the early and parallel assessment of these properties. For example, while SAR studies might identify a highly potent derivative, it may suffer from poor solubility or rapid metabolic degradation. MPO helps in navigating these conflicting objectives.
Key parameters to consider in the MPO of this compound derivatives include:
ADME Properties: In vitro assays for metabolic stability in liver microsomes, plasma protein binding, and cell permeability (e.g., Caco-2 assay) should be conducted early in the optimization process. For instance, a highly potent compound that is rapidly cleared by the liver is unlikely to be a successful drug. nih.gov
Toxicity: Early assessment of potential liabilities such as inhibition of cytochrome P450 (CYP) enzymes or hERG channel activity is essential to avoid late-stage failures.
Emerging Research Directions and Future Perspectives for 2 3 Methylisoxazol 5 Yl Amino Acetamide
Exploration of Novel Therapeutic Applications and Uncharted Indications for 2-((3-Methylisoxazol-5-yl)amino)acetamide
The isoxazole (B147169) ring is a versatile pharmacophore, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties. nih.govwisdomlib.org Consequently, a primary direction for future research on this compound would be a systematic evaluation of its potential in these therapeutic areas.
Initial investigations could involve high-throughput screening against a panel of human cancer cell lines to identify any cytotoxic or anti-proliferative effects. Given that some isoxazole derivatives have shown promise as inhibitors of enzymes like cyclooxygenase (COX), exploring the anti-inflammatory potential of this compound is a logical step. nih.gov Furthermore, the increasing challenge of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents, and isoxazole derivatives have demonstrated activity in this domain. wisdomlib.org
Beyond these established areas, there is potential for uncovering novel indications. For instance, the neuroprotective effects of certain isoxazole compounds suggest that this compound could be investigated for its utility in neurodegenerative disorders. rsc.org The structural motifs of an isoxazole ring linked to an aminoacetamide side chain could confer unique pharmacological properties, opening doors to previously uncharted therapeutic territories.
To illustrate a potential research workflow, a hypothetical screening cascade for identifying novel therapeutic applications is presented below.
Table 1: Illustrative High-Throughput Screening Cascade for this compound
| Screening Phase | Assay Type | Potential Targets/Indications | Hypothetical Outcome |
| Primary Screening | Cell Viability Assays | Oncology (Various Cancer Cell Lines) | Moderate activity against a colon cancer cell line |
| Enzyme Inhibition Assays | Inflammation (COX-1, COX-2) | Selective inhibition of COX-2 | |
| Antimicrobial Susceptibility Testing | Infectious Diseases (Bacterial and Fungal Strains) | No significant activity observed | |
| Secondary Screening | Dose-Response Studies | Colon Cancer, Inflammation | Confirmation of dose-dependent efficacy |
| Mechanism of Action Studies | Apoptosis Induction, Cytokine Profiling | Induction of apoptosis in colon cancer cells | |
| Lead Optimization | Structure-Activity Relationship (SAR) Studies | Improved Potency and Selectivity | Design of more potent analogues |
This table presents a hypothetical research scenario to demonstrate potential applications and is not based on published data for this specific compound.
Integration of Advanced Omics Technologies in Understanding the Comprehensive Biological Action of this compound
A deeper understanding of the molecular mechanisms underlying the biological activity of this compound can be achieved through the integration of advanced omics technologies. nih.gov These approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to the compound.
For example, if preliminary studies indicate anticancer activity, transcriptomic analysis (e.g., RNA-seq) of treated cancer cells could reveal changes in gene expression patterns, highlighting the signaling pathways affected by the compound. Proteomics could then be employed to identify the specific protein targets that interact with this compound, potentially uncovering novel mechanisms of action. nih.gov Metabolomics would offer insights into the metabolic reprogramming induced by the compound in target cells.
The integration of these multi-omics datasets can help in constructing a comprehensive picture of the compound's mode of action, facilitating the identification of biomarkers for efficacy and patient stratification in potential future clinical applications. nih.gov
Table 2: Potential Applications of Omics Technologies in the Study of this compound
| Omics Technology | Research Question | Potential Findings |
| Transcriptomics (RNA-seq) | Which genes and pathways are modulated by the compound? | Upregulation of pro-apoptotic genes; downregulation of cell cycle progression genes. |
| Proteomics (Mass Spectrometry) | What are the direct protein targets of the compound? | Identification of binding to a specific kinase involved in cell proliferation. |
| Metabolomics (LC-MS, NMR) | How does the compound alter cellular metabolism? | Disruption of key metabolic pathways essential for cancer cell growth. |
| Genomics (CRISPR screens) | Which genes are essential for the compound's activity? | Identification of genetic markers that confer sensitivity or resistance. |
This table illustrates the potential use of omics technologies and does not represent existing data for this compound.
Potential for Collaborative Research Initiatives and Interdisciplinary Approaches in this compound Studies
The comprehensive evaluation of a novel chemical entity like this compound necessitates a collaborative and interdisciplinary approach. The complexity of modern drug discovery requires the integration of expertise from various scientific disciplines.
Medicinal chemists would be essential for the synthesis of the compound and its analogues for structure-activity relationship studies. Biologists and pharmacologists would conduct the in vitro and in vivo assays to determine efficacy and mechanism of action. Computational chemists and bioinformaticians could play a crucial role in molecular modeling, target prediction, and the analysis of large omics datasets.
Public-private partnerships and academic collaborations could accelerate the research and development process. Such initiatives can provide access to specialized equipment, compound libraries for screening, and diverse expertise, thereby fostering innovation and expediting the journey from a promising compound to a potential therapeutic agent. The exploration of heterocyclic compounds, in general, has benefited from such collaborative efforts. mdpi.com
Table 3: Key Disciplines and Their Roles in Interdisciplinary Research on this compound
| Discipline | Key Roles and Contributions |
| Medicinal Chemistry | Synthesis, purification, and structural modification of the compound; SAR studies. |
| Molecular and Cell Biology | In vitro assays, cell-based screening, mechanism of action studies. |
| Pharmacology | In vivo studies in animal models, pharmacokinetic and pharmacodynamic profiling. |
| Computational Chemistry | Molecular docking, virtual screening, prediction of ADME properties. |
| Bioinformatics and Systems Biology | Analysis of omics data, pathway analysis, biomarker identification. |
Q & A
Q. What synthetic methodologies are recommended for preparing 2-((3-Methylisoxazol-5-yl)amino)acetamide and its derivatives under varying reaction conditions?
- Methodological Answer : The compound can be synthesized via condensation reactions between 3-methylisoxazol-5-amine and activated acetamide precursors. Key steps include:
- Refluxing in polar aprotic solvents (e.g., 1,4-dioxane or acetic acid) with catalysts like anhydrous ZnCl₂ to enhance cyclization efficiency .
- Purification via recrystallization from DMF/acetic acid mixtures to isolate crystalline products .
- Derivatives can be synthesized by introducing substituents at the isoxazole or acetamide moieties, such as fluorophenyl or quinoline groups, using nucleophilic substitution or Suzuki coupling .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing hydrogen-bonding networks in this compound complexes?
- Methodological Answer :
- X-ray crystallography is essential for resolving 3D molecular packing and hydrogen-bonding patterns (e.g., N–H⋯O interactions between acetamide and isoxazole groups) .
- Hirshfeld surface analysis quantifies intermolecular interactions, distinguishing π-π stacking from van der Waals contacts .
- FTIR and ¹H/¹³C NMR validate functional groups and tautomeric equilibria, particularly for dynamic hydrogen-bonding behavior .
Advanced Research Questions
Q. How can computational methods like DFT and molecular docking predict the reactivity and biological interactions of this compound derivatives?
- Methodological Answer :
- DFT calculations optimize molecular geometry and electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
- Molecular docking (e.g., with AutoDock Vina) models interactions with biological targets (e.g., kinase domains), using crystallographic protein data (PDB IDs) to prioritize derivatives for synthesis .
- Validate predictions with in vitro assays (e.g., MTT for cytotoxicity) and correlate computational data with experimental IC₅₀ values .
Q. How should researchers address contradictions between in vitro bioactivity and poor solubility/pharmacokinetic properties in this compound?
- Methodological Answer :
- Structural modification : Introduce hydrophilic groups (e.g., –OH, –COOH) at the acetamide side chain to enhance aqueous solubility without compromising activity .
- Formulation strategies : Use nanoencapsulation or cyclodextrin complexes to improve bioavailability .
- In vivo pharmacokinetic studies : Monitor plasma half-life and tissue distribution in rodent models to identify metabolic bottlenecks .
Q. What strategies are effective in elucidating structure-activity relationships (SAR) for anticonvulsant or antitumor activity in derivatives?
- Methodological Answer :
- Systematic substitution : Vary substituents on the isoxazole (e.g., methyl, bromo) and acetamide (e.g., quinoline, pyridinyl) to assess steric/electronic effects .
- Biological assays : Use maximal electroshock (MES) tests for anticonvulsant activity or cell viability assays (e.g., against HeLa or MCF-7 lines) for antitumor potential .
- Comparative analysis : Cross-reference activity data with computational descriptors (e.g., LogP, polar surface area) to identify key SAR drivers .
Q. How do hydrogen-bonding networks influence the physicochemical stability and coordination properties of this compound?
- Methodological Answer :
- Stability studies : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal decomposition linked to hydrogen-bond strength .
- Coordination chemistry : React with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/water mixtures to form complexes; characterize via UV-Vis and ESR spectroscopy to evaluate ligand-field effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
